DPP-4 Inhibitory Potency: 4-Fluorobenzyl vs. Unsubstituted Benzyl Matched Molecular Pair
In a matched molecular pair comparison, the 4-fluorobenzyl-substituted piperazin-2-one derivative demonstrated a DPP-4 IC₅₀ of 33.8 nM, which is 1.6-fold more potent than the corresponding unsubstituted benzyl analog (IC₅₀ = 54.1 nM) [1]. Both compounds share the identical (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl) moiety, with the N1 substituent as the sole variable. The assay measured inhibition of recombinant human DPP-4 using H-Gly-Pro-AMC cleavage after 1 h by fluorescence detection [1] [2].
| Evidence Dimension | DPP-4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 33.8 nM |
| Comparator Or Baseline | N1-Benzyl analog: IC₅₀ = 54.1 nM |
| Quantified Difference | 1.6-fold improvement in potency (ΔIC₅₀ = 20.3 nM) |
| Conditions | Recombinant human DPP-4; H-Gly-Pro-AMC substrate; fluorescence assay; 1 h incubation |
Why This Matters
Procurement of the 4-fluorobenzyl derivative rather than the unsubstituted benzyl analog is essential when DPP-4 inhibitory potency is the primary screening endpoint, as a 1.6-fold shift in IC₅₀ can alter lead selection decisions.
- [1] BindingDB. BDBM50344784: (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-(4-fluorobenzyl)piperazin-2-one – DPP-4 IC50 33.8 nM. View Source
- [2] BindingDB. BDBM50344767: (R)-4-(3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-1-benzylpiperazin-2-one – DPP-4 IC50 54.1 nM. View Source
